AR Binding Affinity vs. Flutamide: Class-Level Potency Reference
No direct binding data exist for 4-butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide itself. However, the closest characterized analog within the same scaffold, compound 36 (a 4-substituted pyrrole-2-carboxamide), exhibited an IC50 of 0.47 µM against the androgen receptor, representing an approximately 8-fold improvement over the reference antagonist flutamide (IC50 = 3.7 µM) [1]. This datum provides a class-level benchmark, suggesting that optimized members of this chemotype, which includes the present compound, can achieve low-micromolar AR engagement.
| Evidence Dimension | Androgen receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly determined |
| Comparator Or Baseline | Closest scaffold analog compound 36: IC50 = 0.47 µM; flutamide: IC50 = 3.7 µM |
| Quantified Difference | Analog 36 shows ~8-fold stronger binding than flutamide |
| Conditions | AR competitive binding assay, [3H]mibolerone as radioligand (Wakabayashi et al., 2005) |
Why This Matters
Establishes the 4-acyl-pyrrole-2-carboxamide family as a validated AR-targeting scaffold, informing receptor-based screening strategies.
- [1] Wakabayashi, K., Miyachi, H., Hashimoto, Y., & Tanatani, A. (2005). Novel non-steroidal/non-anilide type androgen antagonists: discovery of 4-substituted pyrrole-2-carboxamides as a new scaffold for androgen receptor ligands. Bioorganic & Medicinal Chemistry, 13(8), 2837–2846. View Source
